molecular formula C18H17BrN2O2 B2439907 3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide CAS No. 313500-49-1

3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

Cat. No.: B2439907
CAS No.: 313500-49-1
M. Wt: 373.25
InChI Key: SPRWHXPSPHUBHL-UHFFFAOYSA-N
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Description

3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a bromophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of phenylfuran to introduce the bromine atom at the desired position. This is followed by the formation of the cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the cyano-substituted furan with N,N-diethylprop-2-enamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar aromatic substitution patterns.

    Cresol: A phenolic compound with a similar aromatic structure.

Uniqueness

3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide is unique due to its combination of a furan ring, a bromophenyl group, and a cyano group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-3-21(4-2)18(22)13(12-20)11-14-9-10-17(23-14)15-7-5-6-8-16(15)19/h5-11H,3-4H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRWHXPSPHUBHL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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